molecular formula C13H12Cl2N2O5 B4004825 1-[2-(3,4-dichlorophenoxy)ethyl]-1H-imidazole oxalate

1-[2-(3,4-dichlorophenoxy)ethyl]-1H-imidazole oxalate

Cat. No.: B4004825
M. Wt: 347.15 g/mol
InChI Key: OGJWXUSXCDWAOQ-UHFFFAOYSA-N
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Description

1-[2-(3,4-dichlorophenoxy)ethyl]-1H-imidazole oxalate is a useful research compound. Its molecular formula is C13H12Cl2N2O5 and its molecular weight is 347.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.0123269 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Isozyme-Selective Heme Oxygenase Inhibitors

Imidazole-dioxolane compounds, structurally distinct from metalloporphyrin HO inhibitors, have been synthesized and evaluated for their potential as novel inhibitors of heme oxygenase (HO), particularly showing high selectivity for the HO-1 isozyme. This indicates their potential utility in research focusing on stress-induced conditions where HO-1 plays a critical role. The absence of aminothiophenol moiety, as in azalanstat, underlines their unique structural class, providing a new avenue for exploring HO inhibition mechanisms and therapeutic applications (Vlahakis et al., 2006).

Antifungal Activity of Imidazole Derivatives

Research on imazalil, an imidazole derivative similar in structural motif to 1-[2-(3,4-dichlorophenoxy)ethyl]-1H-imidazole, has revealed its potent in vitro antifungal activity against various pathogenic fungi and bacteria. This work emphasizes the role of imidazole compounds in developing antifungal agents, with specific sensitivity noted in dermatophytes and plant-pathogenic fungi. The exploration of different salts of imazalil has contributed to understanding the compound's biological activity spectrum, providing a foundation for developing new antifungal agents with enhanced efficacy and safety profiles (Thienpont et al., 1981).

Peroxyoxalate Chemiluminescence Reaction Catalysts

The role of imidazole and bis(trichlorophenyl) oxalate in the peroxyoxalate chemiluminescence (PO-CL) reaction has been investigated, revealing the intricate mechanisms underlying this luminescence process. Imidazole acts as a catalyst, influencing the stability and efficiency of the chemiluminescence reaction, particularly when used in combination with oxalate compounds. This research sheds light on the potential applications of imidazole derivatives in analytical chemistry, offering insights into designing more efficient chemiluminescence assays and detection systems (Pontén & Irgum, 1997).

Synthesis of Imidazole-Based Compounds

The expedient synthesis of imidazole derivatives, such as 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, highlights the compound's versatility in chemical synthesis and potential pharmaceutical applications. Such research demonstrates the utility of imidazole compounds in developing new drugs and biochemical tools, providing a methodological foundation for future innovations in drug design and synthetic chemistry (Kudzma & Turnbull, 1991).

Properties

IUPAC Name

1-[2-(3,4-dichlorophenoxy)ethyl]imidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O.C2H2O4/c12-10-2-1-9(7-11(10)13)16-6-5-15-4-3-14-8-15;3-1(4)2(5)6/h1-4,7-8H,5-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJWXUSXCDWAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCN2C=CN=C2)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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